molecular formula C9H10N2 B8644220 N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE

N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE

Cat. No.: B8644220
M. Wt: 146.19 g/mol
InChI Key: JATZVLAMBGXXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE: is an organic compound derived from 1,2-phenylenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a 2-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE typically involves the reaction of 1,2-phenylenediamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-N-prop-2-ynylbenzene-1,2-diamine

InChI

InChI=1S/C9H10N2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7,10H2

InChI Key

JATZVLAMBGXXFM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=CC=CC=C1N

Origin of Product

United States

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